"Delta-Valerolactone chemical properties and structure"
"Delta-Valerolactone chemical properties and structure"
An In-depth Technical Guide to δ-Valerolactone: Chemical Properties, Structure, and Applications
Foreword
This technical guide provides a comprehensive overview of delta-valerolactone (δ-VL), a versatile cyclic ester with significant applications in polymer chemistry, materials science, and drug development. As a senior application scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of δ-VL's fundamental chemical properties, structure, synthesis, and reactivity. The guide emphasizes the practical application of this knowledge, offering insights into experimental design and methodology.
Introduction to δ-Valerolactone
δ-Valerolactone, systematically named oxan-2-one or tetrahydro-2H-pyran-2-one, is a six-membered cyclic ester, or lactone.[1][2] Its structure consists of a five-carbon chain and an oxygen atom forming the heterocyclic ring, with a carbonyl group at the C1 position.[3] This seemingly simple molecule is a cornerstone monomer for the synthesis of biodegradable and biocompatible aliphatic polyesters, most notably poly(δ-valerolactone) (PVL).[4] The growing interest in sustainable and biomedical materials has propelled δ-VL into the forefront of research, particularly in the development of drug delivery systems, tissue engineering scaffolds, and environmentally benign plastics.[5][6][7]
The significance of δ-VL lies in its ability to undergo controlled ring-opening polymerization (ROP), yielding polyesters with tunable mechanical and thermal properties.[5][8] Furthermore, its biocompatibility and biodegradability make it an attractive building block for biomedical applications, where it can break down into non-toxic metabolites within the body.[4] This guide will delve into the core chemical principles that govern the behavior of δ-VL, providing a robust foundation for its innovative application.
Chemical Structure and Physicochemical Properties
The chemical behavior of δ-valerolactone is a direct consequence of its molecular structure. The six-membered ring is not planar and adopts a chair or boat conformation to minimize steric strain. The ester group within the ring introduces polarity and a site for nucleophilic attack, which is central to its reactivity, particularly in polymerization reactions.
Molecular and Spectroscopic Data
A thorough understanding of δ-VL's spectroscopic signature is critical for its identification and characterization in experimental settings.
Table 1: Key Physicochemical and Spectroscopic Data for δ-Valerolactone
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [9] |
| Molecular Weight | 100.12 g/mol | [3][9] |
| CAS Number | 542-28-9 | [9][10] |
| Appearance | Colorless to slightly yellow liquid | [2][11] |
| Density | 1.079 g/mL at 25 °C | [1][11] |
| Melting Point | -13 °C | [1][12] |
| Boiling Point | 230 °C | [1][12] |
| Flash Point | 112 °C (233.6 °F) | [1][13] |
| Refractive Index (n²⁰/D) | 1.457 | [9][14] |
| ¹H NMR (C₆D₆, 600 MHz) | δ 1.08, 1.16, 2.08, 3.71 ppm | [15] |
| ¹³C NMR (C₆D₆) | δ 19.0, 22.2, 29.9, 68.8, 170.0 ppm | [15] |
| Infrared (IR) Spectrum | Characteristic C=O stretch ~1735 cm⁻¹ | [3][16] |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Synthesis of δ-Valerolactone
The synthesis of δ-valerolactone can be achieved through various chemical pathways, with the choice of method often depending on the desired scale, purity, and availability of starting materials.
Baeyer-Villiger Oxidation of Cyclopentanone
A classic and widely employed method for the synthesis of δ-valerolactone is the Baeyer-Villiger oxidation of cyclopentanone.[4][17] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming the corresponding lactone. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are common oxidants for this transformation. The regioselectivity of the Baeyer-Villiger oxidation is generally high, with the oxygen atom preferentially inserting on the more substituted side of the carbonyl group.
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclopentanone
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Dissolve m-CPBA (1.1 eq) in the same solvent and add it dropwise to the cyclopentanone solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude δ-valerolactone can be purified by vacuum distillation to yield a colorless liquid.
Bio-based Synthesis Routes
With an increasing emphasis on sustainable chemistry, bio-based routes to δ-valerolactone are gaining prominence. One such pathway involves the use of furfural, a biomass-derived platform chemical.[18] The conversion of furfural to δ-valerolactone typically proceeds through several steps, including hydrogenation and ring-rearrangement reactions. Another emerging bio-based approach is the dehydrogenation of 2-hydroxytetrahydropyran (HTHP), which can be derived from biomass.[4]
Key Reactions of δ-Valerolactone: Ring-Opening Polymerization
The most significant reaction of δ-valerolactone from a materials science and drug development perspective is its ring-opening polymerization (ROP). This process transforms the cyclic monomer into a linear polyester, poly(δ-valerolactone) (PVL). The ROP of δ-VL can be initiated by various catalytic systems, including cationic, anionic, and coordination-insertion mechanisms, allowing for precise control over the polymer's molecular weight, architecture, and end-group functionality.[8][19]
Mechanisms of Ring-Opening Polymerization
The choice of initiator and catalyst dictates the polymerization mechanism and, consequently, the properties of the resulting polymer.
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Cationic ROP: Initiated by strong acids or electrophiles, cationic ROP proceeds via an activated monomer mechanism.[19] This method can be used to synthesize end-functionalized PVL by employing functional initiators.
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Anionic ROP: Strong nucleophiles, such as alkoxides, can initiate the anionic ROP of δ-VL. This mechanism often leads to rapid polymerization but can be sensitive to impurities.
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Coordination-Insertion ROP: This is one of the most common and controlled methods for δ-VL polymerization, often employing metal-based catalysts (e.g., tin, aluminum, zinc). The monomer coordinates to the metal center and is subsequently inserted into the metal-initiator bond. This mechanism allows for excellent control over molecular weight and dispersity, often leading to a "living" polymerization.[8]
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Zwitterionic ROP: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the zwitterionic ROP of lactones.[20] The NHC attacks the lactone to form a zwitterionic intermediate that initiates polymerization.
Below is a diagram illustrating the general mechanism of coordination-insertion ring-opening polymerization.
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